5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido-triazolo-pyrimidinone family, characterized by a fused heterocyclic core. Key structural features include:
- Methyl group at position 5: Enhances steric stability and modulates electronic properties.
- 3-Morpholinopropyl substituent at position 7: Introduces a tertiary amine and ether moiety, likely improving solubility and enabling hydrogen bonding in biological systems. The morpholine ring is a common pharmacophore in drug design due to its polarity and bioavailability .
Properties
IUPAC Name |
8-methyl-11-(3-morpholin-4-ylpropyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-12-14-13(22-16(19-12)17-11-18-22)3-6-21(15(14)23)5-2-4-20-7-9-24-10-8-20/h3,6,11H,2,4-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLJYVUOMZILOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core followed by the introduction of the 5-methyl and 7-(3-morpholinopropyl) substituents. Common reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine core, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form additional fused ring systems, depending on the reaction conditions and reagents used
Scientific Research Applications
5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: It has shown promise as a potential therapeutic agent for the treatment of cancer, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: The compound is explored for its use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific target and the cellular context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects and Molecular Properties
The substituent at position 7 significantly influences molecular weight, solubility, and electronic characteristics. Below is a comparative analysis:
Key Observations:
- Polarity: The target compound’s 3-morpholinopropyl group is more polar than benzyl (BB12-4128) or nitrophenyl (Y021-7251) substituents, suggesting improved aqueous solubility .
- Biological Interactions: Morpholine derivatives are known to enhance interactions with enzymes or receptors via hydrogen bonding, a trait absent in purely aromatic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
